molecular formula C9H18N2S B8575124 3,3-Dimethylcyclohexylthiourea

3,3-Dimethylcyclohexylthiourea

Cat. No. B8575124
M. Wt: 186.32 g/mol
InChI Key: PFMLXBWLZZAHCL-UHFFFAOYSA-N
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Patent
US05242948

Procedure details

59 g (0.42 mol) of benzoyl chloride were added dropwise over the course of 10 minutes to a solution of 33 g (0.44 mol) of ammonium thiocyanate in 100 ml of absolute acetone. The mixture was refluxed for 10 minutes and then 50.8 g (0.40 mol) of 3,3-dimethylcyclohexylamine were added dropwise, and the mixture was refluxed for a further 20 minutes and then stirred into 500 ml of ice-water. The precipitated solid was filtered off with suction, washed with water, dissolved in a hot mixture of 500 ml of 10% strength sodium hydroxide solution and 125 ml of ethanol and refluxed for 30 minutes. The reaction mixture was then diluted with ice-water, and the pH was initially adjusted to 1 with concentrated hydrochloric acid and then to 9 with solid sodium bicarbonate. The resulting precipitate was filtered off with suction, washed with water and dried at 80° C. under reduced pressure.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C1C=CC=CC=1.[S-:10][C:11]#[N:12].[NH4+].[CH3:14][C:15]1([CH3:22])[CH2:20][CH2:19][CH2:18][CH:17]([NH2:21])[CH2:16]1>CC(C)=O>[CH3:14][C:15]1([CH3:22])[CH2:20][CH2:19][CH2:18][CH:17]([NH:21][C:11]([NH2:12])=[S:10])[CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
33 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
50.8 g
Type
reactant
Smiles
CC1(CC(CCC1)N)C
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for a further 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off with suction
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a hot mixture of 500 ml of 10% strength sodium hydroxide solution and 125 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with ice-water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under reduced pressure

Outcomes

Product
Name
Type
Smiles
CC1(CC(CCC1)NC(=S)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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